Enhanced Acidity vs. 1-Naphthol: Ortho-Fluorine Effect on pKa
The ortho-fluorine substituent in 2-fluoro-1-naphthol exerts a strong electron-withdrawing inductive effect, lowering the predicted aqueous pKa to 6.86 ± 0.50 . In contrast, the unsubstituted parent compound 1-naphthol has an experimentally measured pKa of 9.34 [1]. The resulting ΔpKa ≈ 2.5 units means that at physiological pH (7.4), 2-fluoro-1-naphthol is predominantly deprotonated, whereas 1-naphthol is largely protonated, directly impacting solubility, hydrogen-bonding capacity, and nucleophilicity in biological and catalytic contexts.
| Evidence Dimension | Aqueous acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.86 ± 0.50 (predicted) |
| Comparator Or Baseline | 1-Naphthol: pKa = 9.34 (experimental, 25 °C) |
| Quantified Difference | ΔpKa ≈ -2.48 (target is ~300× more acidic) |
| Conditions | Predicted (Advanced Chemistry Development, ACD/Labs) vs. experimental value |
Why This Matters
Procurement decisions for pH-sensitive applications (e.g., physiological assays, reactive extraction) must account for the fundamentally different protonation state of 2-fluoro-1-naphthol compared to 1-naphthol.
- [1] ChemWhat. 1-Naphthol (CAS 90-15-3). pKa: 9.34 (at 25 °C). View Source
